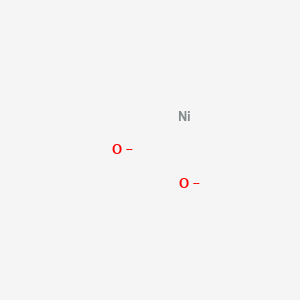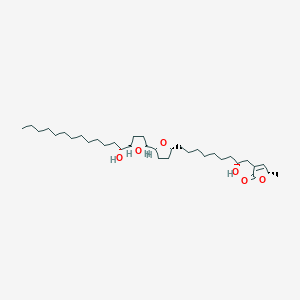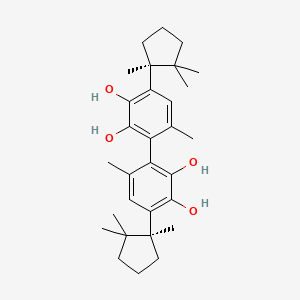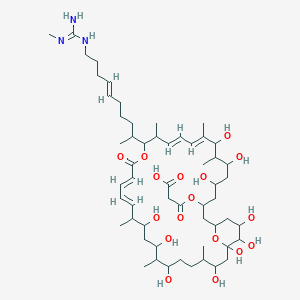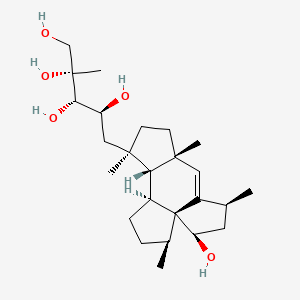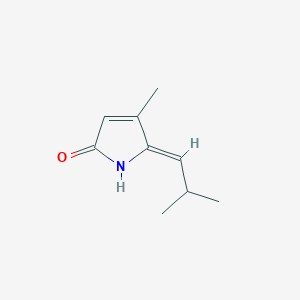
Pulchellalactum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pulchellalactum is a pyrroline. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Pulchellamin G, derived from Saussurea pulchella, exhibits significant anti-inflammatory effects. This compound induces the expression of heme oxygenase (HO)-1, which possesses antioxidant, anti-inflammatory, antiproliferative, and antiapoptotic properties. It effectively inhibits mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2, reducing production of pro-inflammatory mediators in murine peritoneal macrophages (Lee et al., 2013).
Anti-Ulcerative Colitis Effect
Saussurea pulchella has demonstrated effectiveness against ulcerative colitis (UC). Analysis of its ethanol extract revealed the presence of multiple compounds that contribute to a dose-dependent decrease in symptoms and inflammatory factors in UC mice. This suggests its potential as a natural treatment for UC (Liu et al., 2023).
Antioxidant and Alpha-Glucosidase Inhibitory Activities
Phytochemical investigation of Bauhinia pulchella identified various compounds with notable antioxidant activity and strong alpha-glucosidase inhibitory activities. This suggests potential applications in managing oxidative stress and diabetes-related complications (Monteiro et al., 2021).
Plant Growth Promotion
Azospirillum inoculation combined with nitrogen fertilizer significantly enhances the growth and nitrogen uptake of Gaillardia pulchella, demonstrating its potential for agricultural applications in optimizing plant growth (Gadagi et al., 2004).
Antiinflammatory and Analgesic Activities
Millettia pulchra, commonly used for inflammation management, has been validated scientifically for its antiinflammatory and analgesic activities. The ethanol extract of M. pulchra and its isolated compounds demonstrate significant reduction in inflammation and pain in vivo (Huo et al., 2015).
Production of Pulcherrimin
Bacillus licheniformis DW2 has been optimized for the high-level production of pulcherrimin, a potential biocontrol agent with applications in agriculture, medicine, and food. This study presents a promising approach to increase pulcherrimin yield for various applications (Li et al., 2017).
Floral Traits and Reproductive Output
Research on Clarkia pulchella reveals how climate and population isolation impact floral traits and reproductive output, providing insights into the ecological and evolutionary processes shaping plant ranges and mating systems (Bontrager & Angert, 2016).
Public Engagement with Science and Ethics
The use of cyberspatial communities for global engagement in science and ethics is highlighted, using genetic technology as an example. This approach advances the public understanding of scientific innovations (Miah, 2005).
Life-History Traits in Controlled Conditions
Studies on Ceriodaphnia pulchella under controlled conditions provide valuable data on the effects of different food sources on its life-history traits, contributing to a deeper understanding of its ecological dynamics (Abrantes & Gonçalves, 2003).
Plant-Bacterial Synergistic System for Textile Effluent Treatment
A plant-bacterial synergistic system involving Glandularia pulchella and Pseudomonas monteilii offers an efficient treatment for textile effluents, demonstrating a novel approach to environmental remediation (Kabra et al., 2013).
Propiedades
Nombre del producto |
Pulchellalactum |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(5Z)-4-methyl-5-(2-methylpropylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)4-8-7(3)5-9(11)10-8/h4-6H,1-3H3,(H,10,11)/b8-4- |
Clave InChI |
NZFGXTZLJPSCGW-YWEYNIOJSA-N |
SMILES isomérico |
CC\1=CC(=O)N/C1=C\C(C)C |
SMILES |
CC1=CC(=O)NC1=CC(C)C |
SMILES canónico |
CC1=CC(=O)NC1=CC(C)C |
Sinónimos |
pulchellalactam |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



